6-Benzyloxy-2-fluoropyridine-3-boronic acid
Overview
Description
6-Benzyloxy-2-fluoropyridine-3-boronic acid is a chemical compound with the molecular formula C12H11BFNO3 . It has a molecular weight of 247.03 . This compound is used in various chemical reactions and is considered a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids like 6-Benzyloxy-2-fluoropyridine-3-boronic acid often involves the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of pinacol boronic esters is a method that has been developed, and this approach has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .Molecular Structure Analysis
The InChI code for 6-Benzyloxy-2-fluoropyridine-3-boronic acid is 1S/C12H11BFNO3/c14-12-10 (13 (16)17)6-7-11 (15-12)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions . It has also been used in the protodeboronation of pinacol boronic esters .Scientific Research Applications
Influence of Fluorine Substituents
Research by (Gozdalik et al., 2017) highlights the significant role of fluorine atoms in influencing the properties of boronic acids. These properties include acidity, hydrolytic stability, and spectroscopic characteristics, all crucial in applications ranging from organic synthesis to materials’ chemistry and biology.
Detection and Discrimination of Bioanalytes
(Axthelm et al., 2015) demonstrated the use of fluorinated boronic acid-appended bipyridinium salts in detecting and differentiating diol-containing bioanalytes, such as glucose and dopamine, through (19)F NMR spectroscopy. This showcases the potential of fluorinated boronic acids in analytical chemistry and bioanalytics.
Construction of Boron-based Macrocycles and Dendrimers
The work of (Christinat et al., 2007) explores the synthesis of boron-based macrocycles and dendrimers, indicating potential applications in nanotechnology and materials science. Their method involves the condensation of boronic acids with dihydroxypyridine, leading to complex structures with potential for further functionalization.
Synthesis of Fluoropyridines and Pyridones
Research by (Sutherland and Gallagher, 2003) details the synthesis of fluoropyridines, a process in which fluoropyridylboronic acids play a crucial role. This synthesis method is essential in organic chemistry and pharmaceuticals for the development of various compounds.
Photoinduced Borylation of Haloarenes
The study by (Mfuh et al., 2017) presents a metal- and additive-free method for the conversion of haloarenes to boronic acids and esters. This method is significant in synthetic organic chemistry, offering an environmentally friendly and cost-effective approach to synthesizing boronic compounds.
Potential Against SARS-CoV-2
(Ataseven et al., 2021) investigated the effectiveness of boron-containing compounds against SARS-CoV-2. Their study suggests that these compounds, including those related to 6-Benzyloxy-2-fluoropyridine-3-boronic acid, could be potential candidates for treating COVID-19.
Carbohydrate Binding and Sugar Receptor Activity
(Bérubé et al., 2008) and (Adamczyk-Woźniak et al., 2013) have explored the binding of boronic acids to carbohydrates, indicating their potential applications in biosensors and drug delivery systems.
Chemosensors and Biological Applications
(Huang et al., 2012) and (Liu et al., 2014) discussed the use of boronic acids in developing fluorescent chemosensors for detecting biological substances, highlighting their relevance in disease diagnosis and treatment.
Future Directions
The Suzuki–Miyaura coupling reaction, which 6-Benzyloxy-2-fluoropyridine-3-boronic acid can participate in, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this reaction has led to the development of a variety of organoboron reagents tailored for specific coupling conditions . This suggests that 6-Benzyloxy-2-fluoropyridine-3-boronic acid and similar compounds will continue to be valuable in future chemical synthesis.
properties
IUPAC Name |
(2-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BFNO3/c14-12-10(13(16)17)6-7-11(15-12)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXLQBSXSPWPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxy-2-fluoropyridine-3-boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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